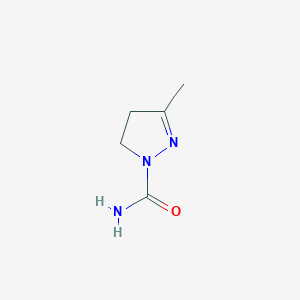
Methyl-2,6-Dihydroxy-4-methylbenzoat
Übersicht
Beschreibung
Methyl 2,6-dihydroxy-4-methylbenzoate (MDHM) is a naturally occurring compound found in a variety of plants, including many species of the mint family. It is a phenolic compound, and is the mono-methylated derivative of the more common 2,6-dihydroxybenzoic acid (DHBA). MDHM has been studied for its potential medicinal and pharmacological applications, as well as its potential use in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Medizin: Potenzielle therapeutische Anwendungen
Methyl-2,6-Dihydroxy-4-methylbenzoat wurde als Hauptkomponente in flüchtiger Form im Methanolauszugs der Wurzelrinde von Securidaca longepedunculata Fers identifiziert, der in der traditionellen afrikanischen Medizin verwendet wird . Dies deutet auf potenzielle therapeutische Anwendungen hin, insbesondere in der Entwicklung von Behandlungen, die aus natürlichen Produkten gewonnen werden.
Landwirtschaft: Getreideschutz
In der Landwirtschaft zeigt diese Verbindung vielversprechende Eigenschaften für den Schutz von gelagertem Getreide vor Insektenbefall. Die Verwendung natürlicher Verbindungen zur Schädlingsbekämpfung ist ein Bereich von großem Interesse, da sie eine umweltfreundlichere Alternative zu synthetischen Pestiziden bieten kann .
Materialwissenschaft: Baustein für die organische Synthese
Als organische Verbindung mit mehreren funktionellen Gruppen dient this compound als Baustein in der organischen Synthese. Es kann verwendet werden, um verschiedene Polymere und Materialien mit spezifischen Eigenschaften für industrielle Anwendungen zu erzeugen .
Industrielle Anwendungen: Chemisches Zwischenprodukt
In industriellen Umgebungen kann diese Verbindung als chemisches Zwischenprodukt bei der Synthese komplexerer Moleküle dienen. Seine Rolle bei der Produktion verschiedener Chemikalien unterstreicht seine Bedeutung in der Industriechemie .
Umweltanwendungen: Umweltfreundliche Schädlingsbekämpfung
Zu den Umweltanwendungen von this compound gehört sein potenzieller Einsatz in umweltfreundlichen Schädlingsbekämpfungsstrategien. Seine Wirksamkeit gegen Getreideschädlinge legt nahe, dass es Teil von integrierten Schädlingsbekämpfungsprogrammen sein könnte, die darauf abzielen, die Umweltbelastung der Landwirtschaft zu reduzieren .
Biochemie: Enzymhemmungsstudien
In der Biochemie kann this compound aufgrund seiner strukturellen Ähnlichkeit mit bestimmten Substraten oder Inhibitoren in Enzymhemmungsstudien verwendet werden. Dies kann helfen, Enzymmechanismen zu verstehen und neue Medikamente zu entwickeln .
Analytische Chemie: Chromatographie-Standards
Diese Verbindung kann aufgrund ihrer genau definierten Eigenschaften als Standard in der chromatographischen Analyse verwendet werden. Es hilft bei der Kalibrierung von Geräten und stellt die Genauigkeit der Analyseergebnisse sicher .
Pharmakologie: Arzneimittelentwicklungsforschung
In der Pharmakologie können Untersuchungen zur Pharmakokinetik und Pharmakodynamik von this compound zur Entwicklung neuer Medikamente führen. Seine Untersuchung kann dazu beitragen, zu verstehen, wie Medikamente im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden werden .
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
Methyl 2,6-dihydroxy-4-methylbenzoate is a chemical compound with the molecular formula C9H10O4
Biochemical Pathways
This compound belongs to the class of organic compounds known as diphenylethers , which are aromatic compounds containing two benzene rings linked to each other through an ether group.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 2,6-dihydroxy-4-methylbenzoate, it is soluble in chloroform , which could potentially affect its distribution and action in the body.
Eigenschaften
IUPAC Name |
methyl 2,6-dihydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMQNGJNNAAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168569 | |
| Record name | Methyl 2,6-dihydroxy-p-toluate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16846-10-9 | |
| Record name | Methyl 2,6-dihydroxy-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16846-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dihydroxy-p-toluate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16846-10-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,6-dihydroxy-p-toluate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,6-dihydroxy-p-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Which semi-synthetic derivatives of Methyl 2,6-dihydroxy-4-methylbenzoate exhibited promising anti-tubercular activity?
A2: Compounds 4b and 4d, both benzohydrazide derivatives of Methyl 2,6-dihydroxy-4-methylbenzoate, showed superior antimycobacterial activity compared to the parent compound and even surpassed the potency of the standard drug streptomycin against Mycobacterium tuberculosis [, ]. This highlights the potential of these derivatives as lead compounds for developing novel anti-tuberculosis drugs.
Q2: What is the significance of the reported research on Methyl 2,6-dihydroxy-4-methylbenzoate and its derivatives?
A3: The research represents a significant step towards discovering new antimicrobial and anti-tubercular agents. This is particularly important considering the increasing threat of drug-resistant pathogens. The identification of potent semi-synthetic derivatives with improved activity profiles underscores the potential of Methyl 2,6-dihydroxy-4-methylbenzoate as a scaffold for further medicinal chemistry efforts [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)









